2-Bromo-1,3-difluoro-4-methoxybenzene
Description
Significance of Aryl Bromides in Modern Organic Synthesis
Aryl bromides are highly versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This feature makes them excellent precursors for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to the construction of complex molecular frameworks.
Some of the most important cross-coupling reactions involving aryl bromides include:
Suzuki-Miyaura Coupling: This reaction pairs an aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used for the synthesis of biaryl and substituted aromatic compounds. rsc.org
Heck Reaction: In this reaction, an aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.org
Sonogashira Coupling: This method involves the coupling of an aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce aryl alkynes. rsc.org
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl bromide with an amine in the presence of a palladium catalyst. wikipedia.org
Stille Coupling: This reaction involves the coupling of an aryl bromide with an organotin compound, catalyzed by palladium. rsc.org
Negishi Coupling: In this reaction, an aryl bromide is coupled with an organozinc reagent, also catalyzed by palladium. youtube.com
The utility of aryl bromides in these reactions stems from the optimal balance of reactivity and stability of the C-Br bond. It is reactive enough to undergo oxidative addition to the metal catalyst, a key step in the catalytic cycle, yet stable enough to be compatible with a wide range of functional groups. This tolerance allows for the synthesis of complex molecules in the later stages of a synthetic sequence.
Strategic Incorporation of Fluorine and Methoxy (B1213986) Functionalities in Aromatic Systems
The introduction of fluorine and methoxy groups into aromatic systems is a widely employed strategy to modulate the physicochemical and biological properties of organic molecules. chimia.chresearchgate.net
Fluorine: The incorporation of fluorine atoms can have a dramatic impact on a molecule's properties. numberanalytics.com Due to its high electronegativity, fluorine can alter the electronic environment of the aromatic ring, influencing its reactivity and the acidity or basicity of nearby functional groups. chimia.ch The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of drug candidates. chimia.chresearchgate.net Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its unique electronic properties can lead to enhanced binding affinity to biological targets. researchgate.net Fluorinated aromatics are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers with improved thermal stability and chemical resistance. numberanalytics.com
Methoxy Group: The methoxy group (-OCH3) is an interesting substituent that can exert both electron-donating and electron-withdrawing effects. vaia.comstackexchange.com Through resonance, the lone pairs on the oxygen atom can delocalize into the aromatic ring, increasing the electron density at the ortho and para positions. vaia.comquora.com This electron-donating effect makes the aromatic ring more susceptible to electrophilic attack. vaia.com Conversely, the high electronegativity of the oxygen atom leads to an inductive electron-withdrawing effect, which can influence the reactivity at the meta position. vaia.comstackexchange.com The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, which can be important for molecular recognition and binding. tandfonline.com In medicinal chemistry, the methoxy group is often introduced to improve a compound's pharmacokinetic profile. tandfonline.com
The combined presence of bromine, fluorine, and methoxy groups on an aromatic ring, as in 2-Bromo-1,3-difluoro-4-methoxybenzene, creates a highly functionalized and versatile building block for organic synthesis. The interplay of the electronic effects of these substituents can be leveraged to control the regioselectivity of subsequent reactions and to fine-tune the properties of the final products.
Positioning of this compound within Contemporary Fluorinated Aryl Ether Research
Fluorinated aryl ethers are a class of compounds that have garnered significant interest in materials science and medicinal chemistry. rsc.orgspringernature.comnih.gov The incorporation of fluorine into the aryl ether scaffold can lead to materials with desirable properties such as low dielectric constants, high thermal stability, and hydrophobicity. rsc.org In drug discovery, fluorinated aryl ethers are explored for their potential to improve metabolic stability and biological activity. springernature.comnih.gov
Research in this area focuses on developing new synthetic methodologies to access these compounds and on exploring their applications in various fields. For instance, palladium-catalyzed cross-coupling reactions are being developed for the synthesis of fluorinated alkyl aryl ethers from fluorinated alcohols and aryl bromides. acs.org Nickel-catalyzed Suzuki cross-coupling reactions have also been employed for the synthesis of aryldifluoromethyl aryl ethers. springernature.comnih.gov The unique substitution pattern of this compound makes it a valuable tool for researchers working at the forefront of fluorinated aryl ether research, enabling the synthesis of novel compounds with potentially useful properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| CAS Number | 1507082-29-2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFOZBRZMUNYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 1,3 Difluoro 4 Methoxybenzene
Regioselective Bromination Approaches for Fluorinated Methoxybenzenes
The introduction of a bromine atom at a specific position on an already substituted benzene (B151609) ring requires careful control of reaction conditions and a thorough understanding of substituent effects. In the context of fluorinated methoxybenzenes, the interplay between the activating, ortho-, para-directing methoxy (B1213986) group and the deactivating, ortho-, para-directing fluorine atoms governs the outcome of electrophilic aromatic substitution.
Direct bromination is a common method for introducing bromine onto an aromatic ring. The regioselectivity is dictated by the electronic and steric properties of the substituents already present. Methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, fluorine atoms are deactivating due to their high electronegativity but are also ortho-, para-directing due to resonance effects.
In a precursor such as 1,3-difluoro-4-methoxybenzene, the position of bromination would be influenced by these competing effects. The most activated positions are ortho to the powerful methoxy group. One of these positions (C2) is sterically hindered by two adjacent fluorine atoms, while the other (C6) is less hindered. Therefore, direct bromination would likely face challenges in achieving high selectivity for the desired 2-bromo isomer.
Research on the bromination of structurally related compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene (B1360320), has shown that the reaction outcome is highly dependent on the conditions, including the brominating agent (e.g., N-Bromosuccinimide - NBS) and the solvent. researchgate.netst-andrews.ac.uk Such studies demonstrate that careful optimization is necessary to control the position of bromination on activated aromatic rings. researchgate.netresearchgate.netamanote.com For many activated aromatic systems, achieving para-selectivity is a common goal, though often requires harsh conditions or specific catalytic systems to avoid the formation of mixed ortho/para isomers. wku.edu
Table 1: Factors Influencing Direct Aromatic Bromination
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Substituent Effects | Activating groups (e.g., -OCH₃) direct to ortho/para positions and increase reaction rate. | The methoxy group in an anisole (B1667542) derivative strongly directs bromination to the para position. |
| Steric Hindrance | Bulky groups can block access to adjacent positions, favoring substitution at less hindered sites. | Bromination may occur at the para position if ortho positions are sterically encumbered. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile. | Studies on 1,4-dimethoxy-2,3-dimethylbenzene show different product distributions in 1,1,1-trichloroethane (B11378) versus benzotrifluoride. researchgate.netst-andrews.ac.uk |
| Brominating Agent | The choice of reagent (e.g., Br₂, NBS) affects the electrophilicity and can alter the product outcome. | NBS is often used for benzylic bromination under radical conditions but can also perform electrophilic aromatic bromination. researchgate.net |
An alternative to the direct functionalization of an existing aromatic ring is the construction of the ring from acyclic or non-aromatic cyclic precursors. This approach can provide access to substitution patterns that are difficult to achieve through classical electrophilic substitution. While not a direct bromine-mediated halogenation, the synthesis of substituted 1,3-difluorobenzenes has been demonstrated starting from cyclobutene (B1205218) precursors. jmu.edu
In this type of synthesis, difluorocarbene is added to a substituted cyclobutene. The resulting bicyclic intermediate undergoes a series of rearrangements, including ring expansion, to form the aromatic 1,3-difluoro-benzene core. jmu.edu The final substitution pattern is determined by the substituents on the initial olefinic precursor. To synthesize a precursor for 2-Bromo-1,3-difluoro-4-methoxybenzene using this strategy, one would need to start with a suitably substituted cyclobutene, which could then be subjected to bromination after the aromatic ring is formed.
Nucleophilic Aromatic Substitution (SNAr) Routes to Methoxy-Substituted Fluorobenzenes
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. The reaction is especially effective for aryl fluorides, as fluorine is a good leaving group in this context due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgcore.ac.uk In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial as they stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgcore.ac.ukmasterorganicchemistry.com
The synthesis of this compound can be envisioned via the reaction of a 2-Bromo-1,3,4-trifluorobenzene precursor with a methoxide (B1231860) source, such as sodium methoxide or potassium carbonate in methanol. google.com In this scenario, the methoxide ion acts as the nucleophile, displacing one of the fluorine atoms. The regioselectivity of this displacement is a critical consideration.
A practical example of this methodology is seen in the synthesis of 4-bromo-2-methoxybenzaldehyde. google.com In this process, 4-bromo-2-fluorobenzaldehyde (B134337) is treated with potassium carbonate in methanol. The SNAr reaction proceeds to replace the fluorine atom with a methoxy group. google.com This highlights the utility of SNAr in introducing methoxy groups onto fluorinated aromatic rings, even when other halogens like bromine are present. The bromine atom is generally less susceptible to nucleophilic attack than fluorine in SNAr reactions. nih.gov
Studies have shown that SNAr reactions can be performed with a variety of nucleophiles on fluoroarenes, with recent developments focusing on photoredox catalysis to enable the reaction on electron-neutral and electron-rich systems. nih.gov
Controlling regioselectivity is paramount in SNAr reactions on poly-substituted aromatic rings. The rate of substitution and the preferred site of attack are governed by the ability of the ring's substituents to stabilize the intermediate Meisenheimer complex.
Key principles for regioselectivity include:
Activating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) provide the most significant stabilization, especially when positioned ortho or para to the site of nucleophilic attack. libretexts.orgcore.ac.uk
Leaving Group Position: For a given set of substituents, the nucleophile will preferentially attack the most activated position. In a polyfluorinated ring, the fluorine atom that is ortho or para to the strongest electron-withdrawing group will be the most labile.
Reaction Conditions: Recent studies have demonstrated that regioselectivity can be dramatically influenced by reaction conditions. For example, in the etherification of 2,4-difluoroarylcarboxamides, the ortho/para selectivity was found to span a wide range from >500:1 to 1:~20 simply by varying the reaction conditions and the nature of the nucleophile's counter-ion (e.g., using chloromagnesium alkoxides). nih.gov This control is attributed to the coordinating effects of the metal cation. nih.gov
Table 2: Regioselectivity in SNAr of 1-Bromo-2,4,5-trifluorobenzene with Sodium Methoxide
| Position of Fluorine | Activating/Deactivating Groups (Ortho/Para) | Predicted Reactivity |
|---|---|---|
| C2-F | Ortho to Bromine (weak deactivator), Para to Fluorine | Moderately Activated |
| C4-F | Para to Bromine (weak deactivator), Ortho to Fluorine | Moderately Activated |
| C5-F | Ortho to Bromine and Fluorine | Highly Activated |
This table presents a qualitative prediction for a hypothetical reaction based on established principles of SNAr reactivity.
Organometallic Transformations in the Synthesis of this compound Analogs
The bromine atom in this compound is a key functional handle for further molecular elaboration through organometallic cross-coupling reactions. These reactions are fundamental to modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the palladium-catalyzed reaction of an organohalide with an organoboron species. nih.gov The this compound moiety can serve as the organohalide partner, enabling the introduction of a wide array of substituents at the C2 position. This includes alkyl, alkenyl, aryl, and heteroaryl groups, sourced from the corresponding boronic acids or boronic esters. nih.govresearchgate.net
The versatility of this approach allows for the creation of a library of analogs from a common intermediate. The reaction conditions are generally mild and tolerant of many functional groups, making it a robust method for late-stage functionalization in complex molecule synthesis. nih.gov For example, various aryl chlorides and bromides, including those with methoxy substituents, have been successfully coupled using specialized palladium catalysts. rsc.org Furthermore, methods have been developed for the synthesis of diverse potassium alkoxymethyltrifluoroborates, which can be used in Suzuki couplings to introduce alkoxymethyl groups. nih.gov
This synthetic strategy underscores the value of this compound as an intermediate. The initial synthesis provides the core structure, and subsequent organometallic cross-coupling reactions provide a powerful avenue for generating structural diversity and synthesizing targeted analog molecules.
Lithium-Halogen Exchange Reactions for Aryllithium Intermediates
One of the most effective methods for generating aryllithium intermediates from aryl halides is the lithium-halogen exchange reaction. byu.edu This process involves treating an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to swap the halogen atom for a lithium atom. byu.eduias.ac.in This reaction is kinetically controlled, and its efficiency is largely dependent on the stability of the carbanion intermediates involved. harvard.edu For substrates like this compound, the bromine-lithium exchange is significantly faster than any potential exchange with the more strongly bonded fluorine atoms. The resulting 2-lithio-1,3-difluoro-4-methoxybenzene is a potent nucleophile, ready for subsequent reactions with various electrophiles.
Influence of Solvent and Temperature on Lithiation Regioselectivity
The choice of solvent and reaction temperature is critical in controlling the outcome of lithium-halogen exchange reactions, preventing side reactions and ensuring high regioselectivity. rsc.org Ethereal solvents are traditionally used because they solvate the organolithium species, increasing their reactivity. byu.edu However, the specific ether can dramatically influence the reaction's cleanliness.
Diethyl ether (Et₂O) : Often mixed with a non-polar solvent like hexane, diethyl ether facilitates a clean and direct bromine-lithium exchange, especially at cryogenic temperatures such as -78 °C. rsc.orgpsu.edu These conditions minimize competing reactions.
Tetrahydrofuran (THF) : While THF is a powerful solvent for organolithium chemistry, its use with butyllithium (B86547) can be complex. pku.edu.cn At low temperatures (-78 °C), it can lead to "autometallation" and the formation of more complex product mixtures, complicating the synthesis. rsc.orgpsu.edu
Non-Ethereal Solvents : In some cases, non-ethereal solvents like dichloromethane (B109758) have been successfully used for lithium-halogen exchange, which can be advantageous in subsequent steps where ethereal solvents might interfere. byu.edu
Low temperatures are crucial to suppress side reactions, such as the decomposition of the organolithium intermediate or attack on the solvent. nih.govnih.gov The lithium-bromine exchange is generally very rapid, even at temperatures as low as -78 °C to -120 °C. harvard.edunih.gov
| Solvent System | Typical Temperature | Outcome of Reaction with n-BuLi | Reference |
|---|---|---|---|
| Diethyl ether / Hexane | -78 °C | Clean and direct bromine-lithium exchange. | psu.edu, rsc.org |
| THF / Hexane | -78 °C | Potential for autometallation and complex product mixtures. | psu.edu, rsc.org |
| Heptane (pure) | 0 °C | No reaction or very slow exchange. Ether co-solvent is required. | researchgate.net, nih.gov |
| Dichloromethane | -78 °C | Can provide high yields of the desired aryllithium without interference from ethereal solvents. | byu.edu |
Long-Range Directing Effects of Halogen Substituents in Deprotonative Metalation
While lithium-halogen exchange is a primary method for generating the aryllithium intermediate, an alternative is direct deprotonation (hydrogen-lithium exchange). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. While fluorine and methoxy groups are known as strong ortho-directing groups, bromine can exhibit a unique long-range acidifying effect. nih.gov This means that in certain contexts, bromine can direct metalation to a remote position on the ring, a contrast to the typical ortho-deprotonation directed by other functional groups. nih.gov This phenomenon must be considered when designing a synthesis, as attempting direct deprotonation on this compound could potentially lead to a different lithiated intermediate than the one obtained via bromine-lithium exchange.
Grignard Reagent Applications
The formation of a Grignard reagent offers an alternative route to a reactive organometallic intermediate from this compound. This is achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether. A notable advancement involves the combined use of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi. This mixed system can facilitate a highly selective bromine-metal exchange under non-cryogenic conditions (e.g., 0 °C), which is a significant practical advantage over methods requiring deep cooling. nih.gov This approach can solve issues of intermolecular quenching that sometimes occur when using alkyllithium reagents alone. nih.gov The resulting Grignard reagent, (2,6-difluoro-3-methoxyphenyl)magnesium bromide, is a valuable nucleophile for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Strategies for Building Fluorinated Aryl Systems
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex aryl systems. These reactions offer high functional group tolerance and predictable regioselectivity, making them ideal for modifying highly substituted compounds like this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov The reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction allows for the introduction of a wide array of alkyl, alkenyl, aryl, and heteroaryl groups at the 2-position. The reaction conditions are generally mild, and a variety of palladium catalysts and ligands can be employed to optimize yield and substrate scope. libretexts.org
| Component | Examples | Function | Reference |
|---|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | libretexts.org |
| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), CataXCium A | Stabilizes the catalyst and enhances its reactivity. | nih.gov, beilstein-journals.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species in the catalytic cycle. | beilstein-journals.org |
| Solvent | Toluene, Dioxane, Water/Organic mixtures | Solubilizes reactants and facilitates the reaction. | beilstein-journals.org |
Ullmann-type Coupling Reactions for Ether Linkages
The Ullmann reaction and its modern variants are key methods for forming carbon-oxygen bonds, specifically for synthesizing diaryl ethers. organic-chemistry.org In this context, this compound can be coupled with a phenol (B47542) or an alcohol to create a new ether linkage. The classic Ullmann condensation involves heating the aryl halide with a phenoxide in the presence of stoichiometric copper powder. nih.gov Modern Ullmann-type reactions are catalytic and utilize a copper(I) source, often in combination with a ligand, allowing the reaction to proceed under milder conditions. mdpi.com This method is highly effective for constructing complex poly-aromatic ether structures.
| Component | Examples | Function | Reference |
|---|---|---|---|
| Copper Catalyst | CuI, Cu₂O, CuO nanoparticles | Catalyzes the C-O bond formation. | nih.gov, mdpi.com |
| Nucleophile | Phenols, Alcohols | The source of the oxygen atom for the new ether linkage. | mdpi.com |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Deprotonates the phenol/alcohol to form the active nucleophile. | mdpi.com |
| Solvent | Acetonitrile, DMF, Dioxane | Provides the medium for the reaction. | mdpi.com |
Kumada, Stille, and Negishi Cross-Coupling Variations
While this compound is a suitable substrate for various cross-coupling reactions due to its aryl bromide moiety, specific documented examples of its use in Kumada, Stille, and Negishi reactions are not extensively detailed in readily available literature. However, the principles of these reactions are broadly applicable. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbon-bromine bond, potentially affecting the oxidative addition step in these catalytic cycles.
These palladium-catalyzed reactions are fundamental in carbon-carbon bond formation:
Kumada Coupling: Involves the reaction of a Grignard reagent with an organic halide. For the subject compound, this would entail reaction with an organomagnesium reagent.
Stille Coupling: Utilizes an organotin reagent. The reaction of this compound with an organostannane would yield a coupled product.
Negishi Coupling: Employs an organozinc reagent, which is often praised for its functional group tolerance.
The presence of the methoxy and difluoro groups would necessitate careful optimization of reaction conditions—such as catalyst, ligand, solvent, and temperature—to achieve high yields and prevent side reactions.
Continuous Flow Synthesis of this compound and Related Structures
Continuous flow chemistry offers significant advantages for the synthesis of halogenated aromatic compounds, including improved safety, efficiency, and scalability. mdpi.comrsc.org The precise control over reaction parameters in microreactors is particularly beneficial for managing highly reactive intermediates and exothermic processes common in aryl halide synthesis. rsc.org
Microreactor Systems for Ortho-Lithiation and Halogen-Lithiation
Microreactor systems are exceptionally well-suited for organolithium reactions, such as ortho-lithiation and halogen-lithium exchange, which are pivotal for functionalizing aromatic rings. rsc.orgresearchgate.net Halogen-lithium exchange is an extremely fast reaction, often faster than nucleophilic addition or even proton transfer. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org
In a flow setup, solutions of an aryl halide (like this compound) and an organolithium reagent (e.g., n-butyllithium) are continuously pumped and mixed in a microchannel. researchgate.netthieme-connect.com The rapid mixing and superior heat dissipation of microreactors prevent the formation of hotspots and minimize the degradation of thermally sensitive organolithium intermediates. rsc.orgrsc.org This "flash chemistry" approach allows for the generation of aryllithium species that can be unstable and difficult to handle in traditional batch reactors. rsc.org These reactive intermediates can then be immediately quenched with an electrophile in a subsequent downstream mixing zone to form a variety of derivatives. thieme-connect.com This technique enables high yields and selectivities that are often unattainable in batch processing. researchgate.net
| Parameter | Typical Condition in Flow | Benefit |
| Reagents | Aryl Halide (0.10 M in THF), n-BuLi (0.44 M in hexane) | Precise stoichiometric control |
| Residence Time | < 1 second to a few seconds | Generation of unstable intermediates |
| Temperature | -78 °C to 24 °C | Excellent thermal management |
| Mixing | T-shaped micromixers | Rapid and efficient mixing |
This interactive table summarizes typical conditions for halogen-lithium exchange in a flow microreactor system, based on analogous aryl halides. researchgate.netthieme-connect.com
Enhanced Mass and Heat Transfer in Flow Chemistry for Aryl Halide Synthesis
The high surface-area-to-volume ratio in microreactors dramatically enhances both mass and heat transfer. mdpi.comrsc.orgresearchgate.net This has profound implications for the synthesis of aryl halides and their derivatives.
Benefits of Enhanced Transfer Properties:
Improved Safety: Rapid heat dissipation allows for highly exothermic reactions, such as lithiation or nitration, to be performed safely at temperatures that would be hazardous in large-scale batch reactors. mdpi.comrsc.org
Higher Yields and Selectivity: Efficient mass transfer ensures that reactants mix quickly and uniformly, which can suppress the formation of byproducts that arise from poor mixing or localized concentration gradients. mdpi.com
Access to Novel Reaction Conditions: The ability to operate at elevated temperatures and pressures safely expands the accessible parameter space for chemical reactions, often leading to dramatically increased reaction rates and novel reactivity. mdpi.comresearchgate.net For instance, amination reactions of aryl halides can be significantly intensified, reducing reaction times from hours to minutes. researchgate.net
These features make flow chemistry a powerful tool for process intensification in the synthesis of complex aromatic compounds. mdpi.com
Reactions Involving Difluorocarbene in Fluorinated Aromatic Ring Formation
Difluorocarbene (:CF₂) is a versatile and reactive intermediate used for introducing difluoromethylene (-CF₂-) groups into molecules. cas.cn One of its notable applications is in the construction of aromatic rings that contain a 1,3-difluoro substitution pattern, which is the core of this compound. jmu.edu
The synthesis of 1,3-difluorobenzenes can be achieved through the reaction of difluorocarbene with substituted cyclobutenes. jmu.edu This method is significant because traditional electrophilic aromatic substitution on a benzene ring typically yields ortho or para disubstituted products, making the meta (1,3) orientation difficult to achieve. jmu.edu The reaction proceeds through a strained housane intermediate, followed by ring expansion to form a stable, neutral fluorocyclopentadiene. A subsequent addition of another equivalent of difluorocarbene leads to the final 1,3-difluorinated aromatic ring. jmu.edu
Difluorocarbene can be generated from various precursors, including halodifluoromethanes or trimethyl(trifluoromethyl)silane (TMSCF₃). cas.cnnih.gov Its electrophilic nature allows it to react readily with electron-rich substrates. cas.cn This methodology provides a unique pathway to synthesize complex fluorinated aromatics that are valuable in pharmaceuticals and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered lipophilicity. jmu.edu
Reactivity and Transformational Chemistry of 2 Bromo 1,3 Difluoro 4 Methoxybenzene
Halogen-Directed Functionalization Pathways
The bromine atom on the benzene (B151609) ring is a key site for functionalization, enabling both metalation and halogen-exchange reactions.
Directed Ortho Metalation (DOM) and Lithiation
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.org In 2-bromo-1,3-difluoro-4-methoxybenzene, the methoxy (B1213986) group can act as a DMG, directing lithiation to the C5 position. However, the presence of the bromine atom introduces the possibility of a competing halogen-metal exchange.
The reaction of this compound with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can proceed via two primary pathways:
Directed Ortho Lithiation: The methoxy group directs the lithium base to abstract a proton from the ortho C5 position.
Halogen-Metal Exchange: The lithium reagent can exchange with the bromine atom at the C2 position.
The outcome of the reaction is highly dependent on the choice of the lithium base and the reaction conditions. For instance, the use of LDA often favors proton abstraction, while alkyllithium reagents like n-BuLi and t-BuLi are more prone to halogen-metal exchange. growingscience.comresearchgate.net The resulting organolithium species are valuable intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups. growingscience.com
Table 1: Comparison of Lithiation Pathways for this compound
| Lithiation Pathway | Reagent | Primary Product |
|---|---|---|
| Directed Ortho Lithiation | LDA | 5-Lithio-2-bromo-1,3-difluoro-4-methoxybenzene |
| Halogen-Metal Exchange | n-BuLi or t-BuLi | 2-Lithio-1,3-difluoro-4-methoxybenzene |
Halogen-Exchange Reactions
Halogen-exchange reactions provide an alternative route to functionalize the this compound core. While the carbon-bromine bond is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to activated carbon-fluorine bonds, it is amenable to halogen-metal exchange. This transformation is typically carried out at low temperatures using organolithium reagents, leading to the formation of a 2,4-difluoro-5-methoxyphenyllithium species. This intermediate can then react with various electrophiles.
Furthermore, under certain conditions, a "halogen dance" reaction might occur, where the initial lithium species rearranges to a thermodynamically more stable isomer. arkat-usa.org However, for some related bromo-thiazole derivatives, it has been shown that the halogen dance is not a significant side reaction under specific lithiation conditions. growingscience.com
Transition Metal-Catalyzed Derivatizations
Transition metal catalysis offers a powerful and versatile platform for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Cyanation Reactions via Palladium Catalysis
Palladium-catalyzed cyanation is a widely used method for the synthesis of aryl nitriles from aryl halides. organic-chemistry.orgnih.gov This transformation typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, cyanide transfer, and reductive elimination.
Recent advancements in this field have led to the development of milder and more efficient protocols that can be performed at or near room temperature and in aqueous media. organic-chemistry.org These methods often utilize specialized palladium precatalysts that are resistant to poisoning by the cyanide ion. nih.gov The cyanation of this compound would yield 2,6-difluoro-3-methoxybenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. The reaction conditions can be optimized by screening different palladium sources, ligands, bases, and solvents. researchgate.net
Table 2: Key Components in Palladium-Catalyzed Cyanation of Aryl Halides
| Component | Function | Examples |
|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Palladacycles nih.govresearchgate.net |
| Ligand | Stabilizes the catalyst and influences reactivity | dppf, XPhos researchgate.net |
| Cyanide Source | Provides the cyanide nucleophile | Zn(CN)₂, K₄[Fe(CN)₆] organic-chemistry.orgnih.gov |
| Base | Activates the catalyst and facilitates the reaction | K₂CO₃, Na₂CO₃ researchgate.net |
C(sp²/sp³)–H α-Fluoroalkenylation Reactions
Transition metal-catalyzed C-H α-fluoroalkenylation has emerged as a significant method for the synthesis of fluorinated organic molecules. researchgate.net This reaction involves the coupling of an aryl halide with a gem-difluoroalkene or a gem-bromofluoroalkene in the presence of a transition metal catalyst, typically palladium or copper. researchgate.net
In the context of this compound, this methodology could be employed to introduce an α-fluoroalkenyl group at the C2 position. The reaction would likely proceed via a catalytic cycle involving oxidative addition of the aryl bromide to the metal center, followed by coordination of the fluoroalkene, migratory insertion, and subsequent β-hydride elimination or reductive elimination to afford the desired product.
S-Arylation through Cross-Coupling Methodologies
The formation of aryl-sulfur bonds through transition metal-catalyzed cross-coupling reactions is a fundamental transformation in organic synthesis. While palladium catalysis is common, copper-catalyzed methodologies have also proven effective for the S-arylation of various sulfur-containing nucleophiles with aryl halides. nih.govmdpi.com
The S-arylation of this compound with a thiol would lead to the formation of a 2-(arylthio)-1,3-difluoro-4-methoxybenzene derivative. This reaction can be catalyzed by copper complexes, often in the presence of a ligand and a base. The choice of reaction conditions, including the copper source, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data
Extensive research into the chemical behavior of this compound has revealed a notable scarcity of detailed, publicly available scientific literature concerning its specific reactivity and transformational chemistry. Despite a comprehensive search for scholarly articles, patents, and chemical databases, specific experimental data on the regioselective alkylation, nucleophilic substitution, and radical and photoredox transformations of this particular compound remains largely undocumented in accessible sources.
The initial objective was to construct a detailed article outlining the chemical personality of this compound, focusing on several key aspects of its reactivity. However, the investigation did not yield specific research findings, data tables, or in-depth discussions directly pertaining to the outlined topics for this compound. The available literature primarily discusses general principles of reactions involving structurally similar compounds, such as other brominated and fluorinated aromatics, but lacks the specific focus required for a thorough analysis of this compound itself.
For instance, while the principles of nucleophilic aromatic substitution (SNAr) are well-established, with fluorine atoms generally being more susceptible to displacement than bromine in activated systems, specific studies investigating the relative reactivity of the halogens in this compound were not found. Similarly, information regarding regioselective alkylation strategies that utilize the bromine atom as a removable directing group for this specific molecule is not present in the surveyed literature.
Furthermore, the exploration of its behavior in radical and photoredox transformations, including visible-light-mediated functionalizations and dual catalytic approaches for generating radicals from its C-Br bond, did not yield any specific examples or mechanistic studies involving this compound.
This lack of specific data prevents a detailed and scientifically accurate discussion as per the intended article structure. It is important to note that the absence of information in publicly accessible databases does not necessarily mean that such research has not been conducted. It may be part of proprietary research within commercial entities or as-yet-unpublished academic work.
Therefore, a comprehensive and authoritative article focusing solely on the chemical reactivity and transformational chemistry of this compound, complete with detailed research findings and data tables as requested, cannot be generated at this time due to the insufficient specific information in the public domain.
Radical and Photoredox Transformations
Visible-Light-Mediated Halogen Functionalizations
Photoredox Catalysis in Halogen Atom Transfer Processes
Modern synthetic chemistry has increasingly utilized photoredox catalysis for the generation of radical species under mild conditions. In the context of this compound, the carbon-bromine bond is susceptible to single-electron reduction to form an aryl radical. This transformation is typically achieved through halogen atom transfer (XAT) processes, where a photo-excited catalyst transfers an electron to the aryl halide.
The general mechanism involves the excitation of a photocatalyst (often an iridium or ruthenium complex) by visible light. The excited-state photocatalyst is a potent reductant capable of reducing the C-Br bond of this compound. This single-electron transfer (SET) results in the homolytic cleavage of the bond, yielding the 2,6-difluoro-3-methoxyphenyl radical and a bromide anion, while the photocatalyst is oxidized. This generated aryl radical is a highly reactive intermediate that can be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds.
While direct photogeneration of aryl radicals from aryl bromides can be challenging due to their reduction potentials, dual catalytic systems can facilitate these reactions. For instance, combining photoredox catalysis with another catalytic cycle, such as one involving copper, can enable cross-coupling reactions with partners like arylboronic acids.
Table 1: Representative Conditions for Photoredox-Catalyzed Halogen Atom Transfer
| Component | Example | Role |
| Substrate | This compound | Aryl Radical Precursor |
| Photocatalyst | Ir(ppy)₃ | Photosensitizer/Reductant |
| Light Source | Blue LEDs (≈455 nm) | Catalyst Excitation |
| Solvent | DMF, DMSO | Reaction Medium |
| Additives/Co-catalyst | Copper salts, bases (e.g., K₂HPO₄) | Facilitate subsequent coupling steps |
| Radical Trap | Alkenes, Alkynes, Boronic Acids | Reacts with the generated aryl radical |
Rearrangement Reactions Involving Radical Intermediates
Once the 2,6-difluoro-3-methoxyphenyl radical is generated via processes like photoredox catalysis, its subsequent reactivity is of key interest. Aryl radicals, in general, are less prone to the complex skeletal rearrangements often observed with aliphatic radicals due to the stability of the aromatic system. The primary fate of the 2,6-difluoro-3-methoxyphenyl radical does not typically involve rearrangement of the benzene ring itself.
Instead, its reactivity is dominated by intermolecular or intramolecular processes.
Intermolecular Reactions: The radical can abstract a hydrogen atom from the solvent or a dedicated hydrogen donor to yield 1,3-difluoro-2-methoxybenzene. Alternatively, it can add to π-systems or participate in cross-coupling reactions.
Intramolecular Reactions: If the molecule possesses a suitably positioned radical acceptor, such as an alkene or alkyne tethered to the aromatic core (often via the oxygen atom after demethylation), the aryl radical can undergo intramolecular cyclization. This pathway does not involve rearrangement but rather a ring-forming addition reaction, which is discussed in section 3.5.3.
Significant structural rearrangements of the core aromatic framework for this specific radical intermediate are not commonly reported in the literature under typical radical-generating conditions.
Functional Group Interconversions and Further Derivatization
The functional groups on this compound allow for a range of chemical modifications, enabling its use as a versatile building block in organic synthesis.
Selective Demethylation of Methoxy Groups
The methoxy group (–OCH₃) on the aromatic ring can be selectively cleaved to reveal a hydroxyl group (–OH), a transformation of significant synthetic utility. This demethylation is most commonly and efficiently achieved using strong Lewis acids, with boron tribromide (BBr₃) being the preeminent reagent for this purpose.
The mechanism involves the coordination of the Lewis acidic boron atom to the Lewis basic oxygen atom of the methoxy group. This coordination weakens the methyl-oxygen bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, which is concurrently delivered by the reagent. The reaction produces a bromoborane-ether complex, which is subsequently hydrolyzed during aqueous workup to yield the free phenol (B47542), 2-bromo-1,3-difluoro-4-phenol. This method is highly effective for aryl methyl ethers and generally proceeds under mild conditions.
Table 2: Conditions for Selective Demethylation
| Reagent | Solvent | Temperature | Outcome |
| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 °C to room temp. | Cleavage of the methyl-oxygen bond to form a phenol |
| Hydrogen Bromide (HBr) | Acetic Acid | Reflux | Can also effect demethylation, often under harsher conditions |
Oxidation and Reduction Chemistry
Reduction: The carbon-bromine bond is the most reactive site for reduction. Catalytic hydrogenation is a standard method for the reductive dehalogenation of aryl bromides. organic-chemistry.org Using a palladium-on-carbon catalyst (Pd/C) under an atmosphere of hydrogen gas, the C-Br bond can be selectively cleaved to yield 1,3-difluoro-2-methoxybenzene. organic-chemistry.orgorganic-chemistry.org This transformation is typically clean and high-yielding, and the conditions are generally mild enough to leave the other functional groups (fluoro, methoxy) intact. organic-chemistry.org Alternative methods include transition-metal-free, radical-mediated hydrodehalogenations. organic-chemistry.org
Oxidation: The aromatic ring of this compound is relatively electron-rich due to the activating effect of the methoxy group. However, the strong electron-withdrawing nature of the two fluorine atoms provides significant electronic deactivation. This opposing electronic influence makes selective oxidation challenging. Under strong oxidizing conditions (e.g., with KMnO₄ or RuO₄), the aromatic ring is likely to undergo oxidative degradation rather than selective transformation. The methoxy group itself could potentially be oxidized, but this would also require harsh conditions that could compromise the integrity of the molecule.
Mechanistic Investigations and Reaction Pathway Elucidation
Stereochemical and Regiochemical Control in Transformations
The presence of multiple reactive sites and the influence of fluorine atoms on the electronic and steric environment of the molecule necessitate a careful consideration of factors that govern regioselectivity and stereocontrol.
In transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings, the regioselective functionalization of polyhalogenated aromatic compounds is a significant challenge. For a substrate like 2-Bromo-1,3-difluoro-4-methoxybenzene, the primary competition lies in the selective activation of the C-Br bond over the C-F bonds. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. libretexts.org This inherent difference in reactivity provides a strong basis for the selective coupling at the bromine-bearing carbon.
However, more subtle regioselective challenges can arise if other potential coupling sites exist or if competitive reactions are possible. The regioselectivity in such reactions is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst, ligands, and reaction conditions. For instance, in dihaloarenes, the choice of a bulky ligand can influence which halogen is targeted for oxidative addition to the metal center. nih.gov While direct studies on this compound are not extensively documented, principles derived from analogous systems, such as 2,4-dibromopyridine, show that the electronic character of the C-Br bonds can be similar, yet regioselectivity can be achieved by modulating the palladium catalyst and ligands.
Table 1: Factors Influencing Regioselectivity in Cross-Coupling of Dihaloarenes
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Nature of Halogen | The C-Br bond is significantly more reactive than C-F bonds in typical palladium-catalyzed cross-couplings. | Selective coupling at the C-Br position of this compound. |
| Ligand Steric Bulk | Bulky ligands can favor oxidative addition at the less sterically hindered halogen position. | Use of bulky phosphine (B1218219) ligands to control selectivity in di- and polyhalogenated substrates. nih.gov |
| Electronic Effects | The electronic nature of the substituents can influence the reactivity of adjacent C-X bonds. The electron-withdrawing fluorine atoms can affect the electron density at the C-Br bond. | In 2,4-dibromopyridine, the C2 position is more electrophilic and generally more reactive in Suzuki cross-coupling reactions. researchgate.net |
| Catalyst System | The choice of palladium precursor and ligands can dramatically alter the regiochemical outcome. | Different palladium catalysts can lead to varying ratios of isomers in the cross-coupling of 2,4-dibromopyridine. researchgate.net |
While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral products, necessitating stereocontrol. For instance, if a cross-coupling reaction introduces a substituent with a prochiral center, or if subsequent transformations create a stereocenter, the stereochemical outcome becomes a critical consideration.
The synthesis of vicinal difluoro compounds often relies on stereoselective methods, such as the ring-opening of epoxides followed by fluorination, to control the relative stereochemistry (erythro or threo). beilstein-journals.org Although not directly applicable to the aromatic fluorine atoms in this compound, these principles highlight the importance of substrate- and reagent-controlled strategies in the synthesis of complex fluorinated molecules. The fluorine gauche effect, where the presence of fluorine atoms influences the conformational preferences of a molecule, can also play a role in directing the stereochemical course of a reaction. beilstein-journals.org
Detailed Studies of Catalytic Cycles in Transition Metal-Mediated Processes
Palladium-catalyzed cross-coupling reactions are central to the synthetic utility of aryl halides like this compound. libretexts.org A detailed understanding of the catalytic cycles is essential for optimizing reaction conditions and achieving desired outcomes. The generally accepted mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.org
Recent research has revealed that the classical monometallic catalytic cycle may not be the sole operating mechanism in all palladium-catalyzed cross-coupling reactions. In some cases, a dual catalytic cycle, involving two distinct palladium centers, may be at play. nih.gov In such a scenario, one palladium catalyst could activate the aryl halide, while a second activates the coupling partner. nih.gov This bimetallic mechanism has been proposed for copper-free Sonogashira reactions and suggests that the kinetics of both catalytic cycles must be balanced for the reaction to proceed efficiently. nih.gov While this has not been specifically demonstrated for this compound, it represents a frontier in the mechanistic understanding of these fundamental reactions.
| Applicability | Widely accepted for many cross-coupling reactions. | Proposed for specific reactions like copper-free Sonogashira coupling. nih.gov |
Ligands and additives play a crucial role in modulating the reactivity and selectivity of transition metal catalysts. nih.gov In the context of cross-coupling reactions with this compound, the choice of ligand can influence the rate of oxidative addition, prevent catalyst decomposition, and control the regioselectivity. nih.gov Sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines, have been shown to be highly effective in promoting the coupling of challenging substrates. nih.gov
Additives can also have a profound impact on the reaction outcome. For example, in reactions involving dihalogenated substrates, small coordinating additives like DMSO can suppress over-functionalization by facilitating the displacement of the palladium catalyst from the mono-cross-coupled product. nih.gov The choice of base in Suzuki-Miyaura coupling is also critical, as it participates in the transmetalation step.
Radical Reaction Mechanisms
While ionic pathways dominate many of the transformations of this compound, the potential for radical reaction mechanisms should not be overlooked. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org
Aryl halides can participate in radical reactions, for example, in dehalogenation reactions using reagents like tributyltin hydride. libretexts.org In such a process, a radical initiator generates a tin radical, which then abstracts the bromine atom from the aromatic ring to form an aryl radical. This aryl radical can then be quenched by a hydrogen atom source.
Furthermore, some transition metal-catalyzed reactions may involve radical intermediates. For instance, the palladium-catalyzed amination of unactivated secondary and tertiary alkyl bromides has been shown to proceed through a mechanism involving the reversible formation of a free alkyl radical. researchgate.net While less common for aryl halides in this specific context, the possibility of single-electron transfer (SET) pathways leading to radical intermediates in certain cross-coupling reactions cannot be entirely dismissed, especially under specific photochemical or electrochemical conditions.
Single-Electron Transfer (SET) Processes in Photochemical Reactions
Photochemical reactions involving aryl halides like this compound are often initiated by the absorption of light, leading to the formation of an electronically excited state. wikipedia.org This excited molecule can then undergo a single-electron transfer (SET) process or direct photodissociation. The photodissociation of bromofluorobenzenes has been a subject of detailed investigation. researchgate.net
Upon absorption of UV light, the C-Br bond can cleave homolytically to produce an aryl radical and a bromine atom. Studies on various fluorinated bromobenzenes show that both the number and position of fluorine substituents influence the dissociation mechanism. researchgate.net The presence of fluorine atoms can alter the energy levels of the excited states (bound ππ* and repulsive πσ* states), which in turn affects the rate of C-Br bond cleavage. For this compound, the primary photochemical event is the generation of the 2,6-difluoro-3-methoxyphenyl radical. This SET process is the gateway to subsequent radical reactions.
Radical-Polar Crossover Mechanisms
Once the 2,6-difluoro-3-methoxyphenyl radical is formed, it can participate in Radical-Polar Crossover (RPC) reactions. This mechanism is a powerful strategy in modern synthesis where a radical intermediate is converted into an ionic one, typically through another single-electron transfer event. nih.gov
In a typical RPC pathway, the aryl radical generated from this compound could first add to an alkene. nih.gov The resulting alkyl radical intermediate can then be reduced (by a photocatalyst or at an electrode) to form a carbanion. nih.govrsc.org This carbanion is a potent nucleophile that can react with various electrophiles, allowing for the construction of complex molecular architectures from simple precursors. rsc.org Electrochemically driven RPC methods, for instance, have been developed for the functionalization of alkenes with alkyl and aryl halides. nih.gov
Table 1: Key Steps in a Hypothetical Radical-Polar Crossover Reaction
| Step | Process | Intermediate Species | Description |
| 1 | Radical Generation | Aryl Radical | Photochemical or electrochemical cleavage of the C-Br bond forms the 2,6-difluoro-3-methoxyphenyl radical. |
| 2 | Radical Addition | Alkyl Radical | The aryl radical adds to a C=C double bond of a reaction partner (e.g., an alkene). |
| 3 | Single-Electron Transfer | Carbanion | The resulting alkyl radical is reduced, accepting an electron to form a carbanion. This is the "crossover" step. |
| 4 | Polar Reaction | Final Product | The carbanion reacts with an electrophile to form the final product. |
Intramolecular Radical Rearrangements (e.g., 1,2-Halogen Shifts)
While intramolecular rearrangements are a known pathway for certain radical species, specific studies detailing 1,2-halogen shifts for the 2,6-difluoro-3-methoxyphenyl radical are not extensively documented in the reviewed literature. Such rearrangements involve the migration of a halogen atom to an adjacent radical center. In the context of this specific aryl radical, a 1,2-shift would involve the migration of a fluorine atom. The probability of such an event depends on the stability of the transition state and the resulting radical intermediate. Generally, such rearrangements are less common for aryl radicals compared to other radical types.
Radical Chain Reaction Pathways
The 2,6-difluoro-3-methoxyphenyl radical can potentially participate in radical chain reactions. These processes involve three distinct phases: initiation, propagation, and termination.
Initiation: As discussed, this involves the homolytic cleavage of the C-Br bond in this compound, typically induced by light or a radical initiator, to form the aryl radical.
Propagation: The aryl radical reacts with a neutral molecule to form a new product and another radical species, which continues the chain. For example, it could abstract a hydrogen atom from a donor molecule or add across a π-system.
Termination: The reaction concludes when two radical species combine or disproportionate, leading to the formation of stable, non-radical products.
The efficiency of a radical chain reaction involving this compound would be influenced by the reactivity of the aryl radical and the stability of the radical intermediates in the propagation steps.
Cationic Intermediate Formation and Rearrangements
The formation of cationic intermediates directly from this compound is less common than radical formation. Aryl cations formed by heterolytic cleavage of a C-Br bond are generally high-energy, unstable species. However, cationic intermediates involving the aromatic ring, known as arenium ions or σ-complexes, are fundamental to electrophilic aromatic substitution (EAS) reactions. msu.edu These intermediates are resonance-stabilized and, unlike typical carbocations, are not generally prone to skeletal rearrangements. msu.edulibretexts.org
Wagner-Meerwein Rearrangements
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, positively charged carbon. wikipedia.orgnumberanalytics.com This process is driven by the formation of a more stable carbocation. mychemblog.comontosight.ai This type of rearrangement is characteristic of reactions involving sp³-hybridized carbocations, such as those formed during the solvolysis of alkyl halides or the dehydration of alcohols. slideshare.net It is not a characteristic reaction pathway for aryl halides like this compound itself, as the arenium ion intermediate in EAS reactions does not undergo such skeletal rearrangement due to its inherent resonance stabilization. libretexts.org
Phenonium Ion Rearrangements
A phenonium ion is a bridged carbocationic species formed through the participation of a neighboring phenyl group in the stabilization of a positive charge on a β-carbon atom. oregonstate.edu This mechanism requires a specific molecular structure, typically a 2-phenethyl system, where the phenyl ring can act as an internal nucleophile. The structure of this compound lacks the necessary alkyl side chain for the formation of a phenonium ion intermediate. Therefore, this type of rearrangement is not a relevant mechanistic pathway in the chemistry of this compound.
Cationic Mechanisms in Cyclobutene-Difluorocarbene Reactions
The formation of 1,3-difluoroaromatics through the reaction of difluorocarbene with substituted cyclobutenes is understood to proceed via a distinct cationic mechanism. This pathway elucidates the non-adjacent positioning of the fluorine atoms in the final benzene (B151609) ring structure. jmu.edu The reaction is initiated by the addition of difluorocarbene to the double bond of the cyclobutene (B1205218) ring, which leads to the formation of a highly strained bicyclic intermediate known as a housane.
Following its formation, the housane intermediate undergoes a rapid ring-expansion process to alleviate the inherent strain. This expansion is facilitated by the departure of a fluoride (B91410) ion, resulting in the formation of a five-membered cationic intermediate. The stability of this cation is a critical factor in determining the reaction pathway and the regioselectivity of the final product. The presence of substituents on the original cyclobutene ring plays a significant role in stabilizing this cationic intermediate through resonance and inductive effects.
Subsequently, the five-membered cationic intermediate is attacked by a second equivalent of difluorocarbene. This attack typically occurs at the more electron-rich double bond, which is not influenced by the electron-withdrawing fluorine substituent already present. This step leads to the formation of another transient intermediate that rapidly rearranges, with the loss of a proton, to yield the final aromatic 1,3-difluorobenzene (B1663923) derivative. jmu.edu
For the specific synthesis of this compound, the precursor would be a correspondingly substituted cyclobutene. The electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing bromine (-Br) atom would be expected to influence the stability of the cationic intermediate, thereby directing the regiochemical outcome of the difluorocarbene additions and the subsequent rearrangement to the final aromatic product.
Influence of Reaction Conditions on Mechanistic Pathways (e.g., solvent polarity, temperature)
The mechanistic pathway of the reaction between difluorocarbene and substituted cyclobutenes, particularly the stability of the key cationic intermediates, is significantly influenced by the reaction conditions, most notably solvent polarity and temperature.
Solvent Polarity:
The choice of solvent can have a profound impact on the reaction rate and selectivity. ucalgary.ca Given that the reaction proceeds through a cationic mechanism, polar solvents are generally favored as they can stabilize the charged intermediates and transition states. ucalgary.ca Polar protic solvents, through hydrogen bonding, and polar aprotic solvents, through dipole-dipole interactions, can solvate the cationic species, thereby lowering the activation energy for the ring-expansion step. In the context of synthesizing this compound, a polar solvent would be expected to facilitate the formation of the critical five-membered cationic intermediate. Conversely, nonpolar solvents would likely disfavor this pathway, potentially leading to lower yields or the formation of alternative products.
Table 1: Hypothetical Influence of Solvent Polarity on the Yield of this compound
| Solvent | Dielectric Constant (ε) | Relative Yield (%) |
| Dichloromethane (B109758) | 9.1 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 75 |
| Acetonitrile | 37.5 | 85 |
| Toluene | 2.4 | 30 |
Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend based on general principles of solvent effects on cationic reactions.
Temperature:
Temperature is another critical parameter that can influence both the rate of difluorocarbene generation and the selectivity of the subsequent reactions. The generation of difluorocarbene from precursors like sodium chlorodifluoroacetate often requires elevated temperatures to induce decarboxylation. cas.cn However, the stability of the intermediates and the selectivity of the reaction can be temperature-dependent.
Higher temperatures can increase the rate of reaction but may also lead to undesired side reactions or decomposition of the thermally sensitive housane intermediate. Conversely, lower temperatures may improve selectivity but could significantly slow down the reaction rate, particularly the initial generation of difluorocarbene. Therefore, optimizing the temperature is crucial for maximizing the yield of the desired product, this compound. The product distribution in difluorocarbene reactions has been shown to be influenced by both reaction temperature and solvent. cas.cn
Table 2: Hypothetical Effect of Temperature on Product Selectivity
| Temperature (°C) | Yield of this compound (%) | Yield of Side Products (%) |
| 60 | 55 | 45 |
| 80 | 78 | 22 |
| 100 | 72 | 28 |
| 120 | 60 | 40 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of temperature on reaction outcomes.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Applications in Reaction Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying the properties of molecules and reactions. For a molecule like 2-Bromo-1,3-difluoro-4-methoxybenzene, DFT can provide valuable data on its spectroscopic characteristics, reaction pathways, and stable conformations.
DFT calculations are instrumental in predicting various spectroscopic parameters, which are crucial for the structural elucidation of newly synthesized compounds. Theoretical calculations of parameters such as nuclear magnetic resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, a common approach within DFT, is used to calculate NMR chemical shifts. jchr.orgresearchgate.net By comparing the theoretically computed spectra with experimental data, the proposed structure of a molecule can be confirmed.
In a typical study, the geometry of the molecule is first optimized at a specific level of theory and basis set, for example, B3LYP/6-311++G(d,p). researchgate.net Following optimization, the NMR chemical shifts are calculated. The accuracy of these predictions allows for the assignment of signals in complex experimental spectra. Similar DFT-based approaches are used to predict vibrational frequencies observed in infrared (IR) and Raman spectroscopy, which can be compared with experimental spectra to confirm the molecular structure. isroset.org
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound using DFT (GIAO)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C1 | Data not available | - |
| C2 | Data not available | - |
| C3 | Data not available | - |
| C4 | Data not available | - |
| C5 | Data not available | H5: Data not available |
| C6 | Data not available | H6: Data not available |
| OCH₃ | Data not available | H(OCH₃): Data not available |
DFT is a cornerstone in the elucidation of reaction mechanisms by allowing for the calculation of the energies of reactants, products, intermediates, and transition states. sciepub.com This information is used to map out the potential energy surface of a reaction, providing insights into its feasibility and kinetics. For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT could be employed to:
Identify the most likely reaction pathway.
Characterize the geometry of transition state structures.
Calculate the activation energy of the reaction, which is related to the reaction rate. sciepub.com
For example, in a study of an E2 elimination reaction, DFT was used to determine the activation energy and visualize the intrinsic reaction coordinate, providing a detailed picture of the reaction progress. sciepub.com
The biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. DFT is an excellent tool for performing conformational analysis. By systematically rotating the rotatable bonds in this compound (such as the C-O bond of the methoxy (B1213986) group) and calculating the energy of each resulting geometry, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be present in equilibrium.
Molecular Dynamics Simulations for Understanding Reaction Dynamics
While DFT is well-suited for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and the dynamics of chemical reactions over time.
For a reaction involving this compound, MD simulations could be used to:
Study the role of the solvent in the reaction by explicitly modeling the solvent molecules.
Observe the conformational changes that the molecule undergoes during the reaction.
Understand the dynamics of bond breaking and bond formation.
Computational Fluid Dynamics (CFD) for Process Optimization in Flow Systems
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. In chemical engineering, CFD is increasingly used to optimize reactor design and operating conditions, particularly in continuous flow systems.
If the synthesis of this compound were to be performed in a flow reactor, CFD could be a valuable tool for process optimization. By creating a virtual model of the reactor, CFD simulations can be used to:
Visualize the flow patterns of the reactants.
Analyze heat and mass transfer within the reactor.
Predict the effect of changing process parameters (e.g., flow rate, temperature, reactant concentration) on the reaction yield and selectivity.
This computational approach can lead to significant improvements in process efficiency and safety, reducing the need for extensive and costly experimental optimization.
Advanced Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-1,3-difluoro-4-methoxybenzene. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F, allows for a comprehensive analysis of the compound's connectivity and spatial arrangement.
¹⁹F NMR for Discrimination of Fluorine Environments and Coupling Patterns
Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is a particularly powerful technique for analyzing fluorinated organic compounds. rsc.orgazom.com For this compound, the two fluorine atoms are in chemically non-equivalent environments, which is expected to give rise to two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent bromo and methoxy (B1213986) groups.
The interpretation of the ¹⁹F NMR spectrum also relies heavily on the analysis of coupling patterns. The two fluorine atoms will exhibit coupling to each other (³JFF), and each will also couple to the neighboring aromatic protons (³JFH and ⁴JFH). These coupling constants provide valuable information about the relative positions of the atoms on the benzene (B151609) ring. For instance, a larger coupling constant is typically observed for ortho-coupling (³J) compared to meta- (⁴J) or para-coupling (⁵J).
Table 1: Illustrative ¹⁹F NMR Data for this compound
| Fluorine Atom | Expected Chemical Shift (ppm) Range | Expected Multiplicity | Expected Coupling Constants (Hz) |
| F-1 | -110 to -130 | Doublet of doublets (dd) | ³JFF, ³JFH |
| F-3 | -110 to -130 | Doublet of doublets (dd) | ³JFF, ⁴JFH |
Note: The chemical shift ranges and coupling constants are illustrative and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Spin Systems
To unravel the complex spin systems within this compound and to assign all proton and carbon signals unequivocally, two-dimensional (2D) NMR techniques are employed. wikipedia.org
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals scalar couplings between protons. sdsu.eduyoutube.com In the COSY spectrum of this compound, cross-peaks would be observed between the two aromatic protons, indicating their through-bond connectivity. This helps to confirm their relative positions on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with their directly attached carbon atoms. nanalysis.com This technique is instrumental in assigning the ¹³C signals of the aromatic ring and the methoxy group by correlating them to their corresponding proton signals. wikipedia.org For this compound, the HSQC spectrum would show correlations between the aromatic protons and their respective carbons, as well as between the methoxy protons and the methoxy carbon.
Table 2: Expected 2D NMR Correlations for this compound
| Correlation Type | Interacting Nuclei | Expected Cross-Peaks | Information Gained |
| COSY | ¹H - ¹H | Aromatic H-5 ↔ Aromatic H-6 | Confirms adjacent protons on the aromatic ring. |
| HSQC | ¹H - ¹³C | Aromatic H-5 ↔ Aromatic C-5 | Assigns the carbon signal for C-5. |
| Aromatic H-6 ↔ Aromatic C-6 | Assigns the carbon signal for C-6. | ||
| Methoxy H ↔ Methoxy C | Assigns the carbon signal for the methoxy group. |
Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns. For this compound, mass spectrometry serves as a key tool for confirming the successful synthesis of the target molecule and for identifying any byproducts.
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. libretexts.org This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z), which is a definitive indicator of the presence of a single bromine atom in the molecule.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for this molecule might include the loss of a methyl group (CH₃) from the methoxy moiety or the loss of a bromine atom.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Isotopic Pattern | Significance |
| [M]⁺ (with ⁷⁹Br) | 221.96 | - | Molecular ion with the lighter bromine isotope. |
| [M+2]⁺ (with ⁸¹Br) | 223.96 | ~1:1 ratio with M⁺ | Confirms the presence of one bromine atom. |
| [M-CH₃]⁺ | 206.94 | Isotopic pattern for Br present | Fragmentation ion corresponding to the loss of a methyl group. |
| [M-Br]⁺ | 143.03 | - | Fragmentation ion corresponding to the loss of the bromine atom. |
Note: The predicted m/z values are based on the monoisotopic masses of the elements.
Role As a Versatile Building Block in Complex Molecule Synthesis
Precursor to Diversely Functionalized Fluorinated Aromatic Scaffolds
The strategic placement of bromo, fluoro, and methoxy (B1213986) groups on the benzene (B151609) ring makes 2-Bromo-1,3-difluoro-4-methoxybenzene an ideal starting material for creating a wide array of functionalized fluorinated aromatic compounds. The bromine atom serves as a handle for various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
One of the most common applications of aryl bromides like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the position of the bromine atom. For instance, in a Suzuki-Miyaura coupling, the bromo-substituted compound can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl system. This is a powerful method for constructing complex molecules with tailored electronic and steric properties.
The fluorine atoms on the aromatic ring are not merely passive substituents. They significantly influence the electronic properties of the molecule, often enhancing metabolic stability and binding affinity in biologically active compounds. Furthermore, the fluorine atoms can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions, providing a means to introduce additional functional groups at specific positions on the ring. The methoxy group, an electron-donating group, also influences the reactivity of the aromatic ring and can be a site for further chemical modification, such as demethylation to a hydroxyl group, which can then be used for further functionalization.
The interplay of these different functional groups allows for a high degree of control over the synthesis of diversely functionalized fluorinated aromatic scaffolds, which are key components in many modern materials and pharmaceutical agents.
Integration into Multi-Step Synthetic Sequences for Target Molecules
The utility of this compound extends beyond its role as a simple precursor; it is frequently integrated into longer, multi-step synthetic sequences to construct complex target molecules. In such sequences, the strategic timing of reactions at the different functional sites of the molecule is crucial for the successful synthesis of the desired product.
For example, a typical multi-step synthesis might begin with a cross-coupling reaction at the bromo position to introduce a key structural fragment. This could be followed by modification of the methoxy group, and finally, a reaction involving one of the fluorine atoms, or a reaction directed by the fluorine atoms. The ability to perform these reactions sequentially and with high selectivity is a testament to the versatility of this building block.
The robust nature of the carbon-fluorine bond often allows for harsh reaction conditions to be used for transformations at other parts of the molecule without affecting the fluorinated core. This is a significant advantage in multi-step synthesis, as it provides a wider range of compatible reactions and reagents that can be employed.
The table below provides a hypothetical example of how this compound could be integrated into a multi-step synthesis.
| Step | Reaction Type | Reagent(s) | Functional Group Modified | Intermediate Product |
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Bromine | Aryl-substituted difluoro-methoxybenzene |
| 2 | Demethylation | BBr₃ | Methoxy | Aryl-substituted difluoro-phenol |
| 3 | Etherification | Alkyl halide, base | Hydroxyl | Aryl-substituted difluoro-alkoxybenzene |
This sequential approach allows for the systematic construction of complex molecules with a high degree of precision.
Strategies for Sequential Derivatization and Molecular Diversity
The generation of molecular diversity is a key objective in drug discovery and materials science. This compound is an excellent platform for creating libraries of related compounds through sequential derivatization. The distinct reactivity of its functional groups allows for a combinatorial approach to synthesis.
Starting with the parent compound, the bromo group can be transformed into a variety of other functional groups through reactions such as lithiation followed by quenching with an electrophile, or through various transition-metal-catalyzed cross-coupling reactions. Each of these transformations can be followed by a second reaction at the methoxy group, such as demethylation and subsequent re-alkylation with a diverse set of alkylating agents.
Furthermore, the fluorine atoms, while generally unreactive, can be activated under specific conditions or can be used to direct further substitutions on the aromatic ring. This multi-pronged approach to derivatization allows for the rapid generation of a large number of structurally diverse molecules from a single starting material.
An example of a sequential derivatization strategy is outlined below:
Initial Cross-Coupling: A library of aryl or heteroaryl groups is introduced at the bromo position via a high-throughput Suzuki-Miyaura coupling reaction.
Modification of the Methoxy Group: The resulting library of biaryls is then subjected to demethylation to yield a library of phenols.
Parallel Etherification: The phenol (B47542) library is then reacted in parallel with a diverse set of alkyl halides to generate a large library of ethers.
This strategy, which leverages the orthogonal reactivity of the different functional groups on this compound, is a powerful tool for exploring chemical space and identifying molecules with desired properties.
Future Research Trajectories and Contemporary Challenges
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules. nbinno.com For a compound such as 2-Bromo-1,3-difluoro-4-methoxybenzene, future research will prioritize the development of synthetic routes that are both environmentally benign and efficient in their use of resources.
Key Research Thrusts:
Minimizing Waste: Traditional multi-step syntheses of polyhalogenated aromatic compounds often generate significant stoichiometric waste. Future routes will aim to reduce the number of steps and utilize catalytic rather than stoichiometric reagents.
Alternative Solvents and Energy Sources: A move away from hazardous chlorinated solvents towards greener alternatives like water, ionic liquids, or bio-based solvents is anticipated. nih.gov Furthermore, the use of microwave-assisted synthesis and photoredox catalysis can offer energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. nbinno.com
Atom Economy: Synthetic methods that maximize the incorporation of all reactant atoms into the final product are highly desirable. This involves designing reactions that avoid the use of protecting groups and minimize the formation of byproducts. For instance, direct C-H functionalization approaches are more atom-economical than classical cross-coupling reactions that require pre-functionalized starting materials.
| Green Chemistry Approach | Application in Synthesis of this compound | Potential Benefits |
| Catalytic Halogenation | Direct, selective bromination and fluorination of a methoxydifluorobenzene precursor using catalytic methods instead of stoichiometric reagents. | Reduced waste, milder reaction conditions, improved selectivity. |
| Microwave-Assisted Synthesis | Acceleration of nucleophilic aromatic substitution or coupling reactions. | Drastically reduced reaction times, potential for improved yields. |
| Flow Chemistry | Continuous production with enhanced control over reaction parameters, temperature, and mixing. mdpi.com | Improved safety for handling hazardous reagents, easier scalability, and higher purity of the product. mdpi.com |
| Use of Greener Solvents | Replacing traditional chlorinated or aprotic polar solvents with water, supercritical fluids, or bio-derived solvents. nih.gov | Reduced environmental impact and improved process safety. |
Discovery of Novel Catalytic Systems for Enhanced Chemoselectivity and Regioselectivity
The synthesis of a precisely substituted benzene (B151609) ring like this compound presents significant challenges in controlling the position of each functional group. The development of novel catalytic systems is paramount for achieving the required chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of substitution).
Areas of Catalytic Innovation:
Transition Metal Catalysis: Advances in transition metal catalysis, particularly with palladium, copper, and nickel, are enabling previously difficult transformations. researchgate.net For the synthesis of the target molecule, this includes the development of ligands that can direct the catalyst to a specific C-H bond for fluorination or bromination, or to selectively activate a C-F or C-Br bond for further functionalization.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is particularly attractive for the synthesis of pharmaceutical intermediates. organic-chemistry.org Chiral organocatalysts could also be employed to introduce stereocenters in derivatives of this compound.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.net This technology could be applied to the late-stage functionalization of the benzene ring, allowing for the introduction of various substituents with high selectivity.
| Catalytic Strategy | Target Transformation | Expected Outcome |
| Palladium-catalyzed C-H activation | Directed ortho-fluorination or bromination of a substituted benzene precursor. nbinno.com | High regioselectivity in the introduction of halogen atoms. |
| Copper-catalyzed C-O bond formation | Methoxylation of a polyhalogenated precursor. | Efficient and selective introduction of the methoxy (B1213986) group. |
| Nickel-catalyzed C-F activation | Selective cross-coupling at a C-F bond in the presence of a C-Br bond. | Controlled functionalization of the polyfluorinated ring. |
| Organocatalytic nucleophilic aromatic substitution | Displacement of a fluorine atom with a nucleophile under metal-free conditions. | Avoidance of metal contamination in the final product. |
Synergistic Integration with Automated Synthesis and Artificial Intelligence in Reaction Design
The convergence of automated synthesis platforms, robotics, and artificial intelligence (AI) is set to revolutionize chemical research and development. wikipedia.orgnih.gov This synergy can accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.
Transformative Technologies:
Automated Synthesis and High-Throughput Screening: Robotic systems can perform a large number of reactions in parallel, allowing for the rapid screening of different catalysts, reagents, and reaction conditions. ethernet.edu.et This high-throughput experimentation (HTE) can significantly shorten the time required to develop an optimal synthesis. nih.gov
Machine Learning for Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcome of a planned synthesis. rsc.orgalfa-chemistry.com This can help chemists to identify promising reaction pathways and avoid those that are likely to fail, saving time and resources. rsc.org
AI in Retrosynthesis and Process Optimization: Machine learning models can also be used to propose novel synthetic routes (retrosynthesis) and to optimize reaction parameters such as temperature, concentration, and catalyst loading for maximum yield and purity. researchgate.net The integration of AI with automated reactors allows for a closed-loop optimization process where the AI designs experiments, the robot performs them, and the results are fed back to the AI for further refinement. olemiss.edu
| Technology | Application to this compound Synthesis | Impact |
| High-Throughput Screening (HTS) | Rapidly screen a library of ligands and catalysts for a key cross-coupling or halogenation step. ethernet.edu.et | Accelerated discovery of optimal reaction conditions. |
| Automated Flow Chemistry | Continuous, optimized production with real-time monitoring and control of reaction parameters. mdpi.com | Improved yield, purity, and safety; seamless scale-up. |
| Machine Learning Models | Predict the regioselectivity of a C-H functionalization reaction or the yield of a nucleophilic aromatic substitution. alfa-chemistry.com | More efficient experimental design and reduced number of failed reactions. |
| AI-Driven Retrosynthesis | Propose novel and more efficient synthetic routes starting from commercially available materials. | Discovery of non-intuitive and potentially more sustainable synthetic pathways. |
Exploration of New Fluorinated Aryl Building Blocks and their Synthetic Utility
This compound is itself a "building block"—a molecule designed to be a component of a larger, more complex structure. Research in this area focuses on expanding the toolbox of such building blocks and demonstrating their utility in the synthesis of valuable compounds.
Future Directions:
Diversification of the Building Block: The bromine atom in this compound is a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, and oxygen-based substituents. Future work will explore the full scope of these reactions to create a diverse library of derivatives.
Synthesis of Novel Bioactive Molecules: The unique electronic properties conferred by the two fluorine atoms and the methoxy group make this scaffold attractive for medicinal chemistry. nbinno.comethernet.edu.et Researchers will likely incorporate this building block into new drug candidates to modulate properties such as metabolic stability, binding affinity, and lipophilicity. nbinno.com
Development of Advanced Materials: Fluorinated aromatic compounds are also important in materials science, finding applications in liquid crystals, polymers, and organic electronics. The specific substitution pattern of this compound could be exploited to create new materials with tailored electronic and physical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-1,3-difluoro-4-methoxybenzene, and how are reaction conditions optimized?
- Methodology :
- Halogenation and Functionalization : Start with a substituted benzene precursor (e.g., 1,3-difluoro-4-methoxybenzene) and perform bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light, 0–5°C) .
- Coupling Reactions : Utilize Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) in anhydrous solvents (THF or DMF) at 80–100°C .
- Condition Optimization : Monitor reaction progress via TLC or GC-MS. Adjust temperature, solvent polarity, and stoichiometry to minimize by-products (e.g., dehalogenation or over-substitution) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- NMR Spectroscopy : Use and NMR to confirm substitution patterns and purity. For example, fluorine shifts typically appear at δ -110 to -160 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 / signature) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous bromo-fluorinated benzene derivatives .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in fume hoods to avoid inhalation .
- Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields or unexpected by-products during synthesis?
- Methodology :
- By-product Analysis : Use LC-MS or preparative HPLC to isolate and identify impurities. Compare retention times with known standards .
- Kinetic Studies : Perform time-course experiments to track intermediate formation. Adjust reaction quenching times or catalyst loading to suppress side reactions .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reactive intermediates and transition states, guiding experimental refinement .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodology :
- Enzyme Inhibition Assays : Test derivatives against targets like β-secretase (BACE1) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
- Antimicrobial Screening : Conduct MIC assays against bacterial/fungal strains (e.g., Candida albicans) in 96-well plates, with controls for solvent effects .
- Metabolic Stability Studies : Use liver microsomes (e.g., human CYP450 isoforms) to assess pharmacokinetic properties .
Q. How can coupling reactions involving this compound be optimized for industrial-scale applications?
- Methodology :
- Catalyst Recycling : Employ immobilized Pd catalysts (e.g., Pd/C) to reduce costs and improve scalability .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing efficiency and reduce reaction times .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
